molecular formula C14H13NO4 B12615838 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- CAS No. 889879-71-4

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl-

Cat. No.: B12615838
CAS No.: 889879-71-4
M. Wt: 259.26 g/mol
InChI Key: ZTSCIFICWAPVNI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group, a methoxyphenoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyphenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is unique due to the presence of both the methoxyphenoxy and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

889879-71-4

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-9-3-8-12(14(16)17)13(15-9)19-11-6-4-10(18-2)5-7-11/h3-8H,1-2H3,(H,16,17)

InChI Key

ZTSCIFICWAPVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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